Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2beta,3beta,5beta,22R,23S)-

Overview

Description

Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2beta,3beta,5beta,22R,23S)-, also known as Polyporusterone C, is a naturally occurring compound found in certain fungi. It belongs to the class of ergostane-type steroids and is characterized by its complex structure, which includes multiple hydroxyl groups and an epoxy ring. This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2beta,3beta,5beta,22R,23S)- typically involves multiple steps, starting from simpler steroid precursors. The key steps include the introduction of hydroxyl groups and the formation of the epoxy ring. Specific reaction conditions, such as the use of oxidizing agents and protecting groups, are crucial to achieve the desired stereochemistry and functionalization.

Industrial Production Methods

Industrial production of this compound may involve the extraction and purification from natural sources, such as fungi, followed by chemical modifications to enhance purity and yield. Advanced techniques like chromatography and crystallization are often employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2beta,3beta,5beta,22R,23S)- undergoes various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

Reduction: Conversion of ketone groups to alcohols or other reduced forms.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of other complex steroids and bioactive molecules.

Biology: Investigated for its role in fungal metabolism and its potential as a biomarker for certain fungal species.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2beta,3beta,5beta,22R,23S)- involves its interaction with various molecular targets and pathways. It may exert its effects by modulating enzyme activities, interacting with cellular receptors, and influencing gene expression. The specific pathways involved depend on the biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

Ergosterol: A precursor to vitamin D2 and a key component of fungal cell membranes.

Ergost-7-en-3-ol: Another ergostane-type steroid with similar structural features.

22,23-Epoxy-3-beta,14-alpha,20-beta,24-beta-tetrahydroxy-ergost-7-en-6-one: A closely related compound with additional hydroxyl groups.

Uniqueness

Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, (2beta,3beta,5beta,22R,23S)- is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its multiple hydroxyl groups and epoxy ring make it a versatile compound for various chemical transformations and biological applications.

Biological Activity

Overview

Ergost-7-en-6-one, 22,23-epoxy-2,3,14,20-tetrahydroxy-, commonly referred to as a derivative of ergosterol, is a bioactive compound primarily isolated from the medicinal fungus Polyporus umbellatus. This compound has garnered attention due to its diverse biological activities, including antioxidant properties, cytotoxic effects against cancer cells, and anti-inflammatory actions. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

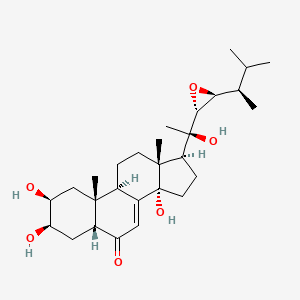

Chemical Structure

The compound's structure can be represented as follows:

1. Antioxidant Activity

Ergost-7-en-6-one exhibits significant antioxidant properties. It has been shown to inhibit free radical-induced hemolysis and scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases. The mechanism involves the enhancement of antioxidant enzyme activities such as catalase and superoxide dismutase in liver tissues .

2. Cytotoxic Activity

Research indicates that Ergost-7-en-6-one possesses cytotoxic effects against several cancer cell lines:

- Leukemia Cells : The compound induces apoptosis in leukemia cells by disrupting cellular signaling pathways. In studies, it has been observed to activate caspases involved in the apoptotic process .

- Breast Cancer Cells : Ergost-7-en-6-one has demonstrated inhibitory effects on human breast cancer cell lines (e.g., MCF-7), leading to cell cycle arrest and increased ROS production .

3. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. It also inhibits the activation of NF-kB pathways involved in inflammation .

The biological activities of Ergost-7-en-6-one can be attributed to several mechanisms:

- Antioxidant Mechanism : Scavenging of free radicals and enhancement of endogenous antioxidant systems.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to caspase activation.

- Inhibition of Inflammatory Pathways : Suppression of inflammatory cytokine production and signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of Ergost-7-en-6-one's biological activities, it is beneficial to compare it with other related compounds:

| Compound Name | Source | Biological Activity |

|---|---|---|

| Ergosterol | Fungi | Membrane integrity; less cytotoxic |

| Polyporusterone B | Polyporus umbellatus | Similar cytotoxic effects |

| Ecdysterone | Plants | Growth stimulation; anabolic properties |

Case Studies

- Cytotoxicity Study : A study evaluated the effects of Ergost-7-en-6-one on human neuroblastoma cells (SH-SY5Y) and found significant concentration-dependent cytotoxicity leading to apoptosis .

- Anti-inflammatory Research : In models of inflammation induced by lipopolysaccharides (LPS), Ergost-7-en-6-one reduced inflammatory markers significantly compared to control groups .

Properties

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2R)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O6/c1-14(2)15(3)23-24(34-23)27(6,32)22-8-10-28(33)17-11-19(29)18-12-20(30)21(31)13-25(18,4)16(17)7-9-26(22,28)5/h11,14-16,18,20-24,30-33H,7-10,12-13H2,1-6H3/t15-,16+,18+,20-,21+,22+,23+,24-,25-,26-,27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOSHHFGXQBEREG-TUUJZBRNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C1C(O1)C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1[C@@H](O1)[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201153751 | |

| Record name | (2β,3β,5β,22R,23S)-22,23-Epoxy-2,3,14,20-tetrahydroxyergost-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141360-90-9 | |

| Record name | (2β,3β,5β,22R,23S)-22,23-Epoxy-2,3,14,20-tetrahydroxyergost-7-en-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141360-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2β,3β,5β,22R,23S)-22,23-Epoxy-2,3,14,20-tetrahydroxyergost-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201153751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.